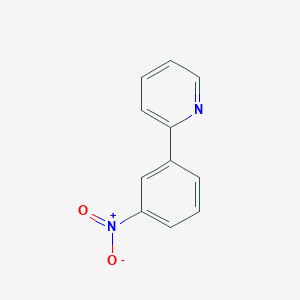

2-(3-Nitrophenyl)pyridine

Vue d'ensemble

Description

2-(3-Nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It consists of a pyridine ring substituted with a nitrophenyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Mechanistic Insight : Reduction proceeds through successive electron-proton transfers, forming nitroso and hydroxylamine intermediates before final amine production .

Nucleophilic Aromatic Substitution

The nitro group activates the pyridine ring for substitution at specific positions:

Table 2 : Substitution reactions at C-4 position

Key Factors Influencing Reactivity :

-

Electronic Effects : Nitro group increases ring electrophilicity (Hammett σ = +0.71)

-

Positional Directivity : Substitution occurs preferentially at C-4 due to conjugation with nitro group

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by 3-5× compared to protic solvents

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as dienophile:

Representative Example :

text2-(3-Nitrophenyl)pyridine + 1,3-Butadiene → Tetrahydrobenzo[h]quinoline-6-nitro derivative Conditions: 150°C, xylene, 24 hr Yield: 65% [4]

Stereochemical Outcome : Endo preference (85:15 endo:exo ratio) due to secondary orbital interactions between nitro group and diene .

Photochemical Transformations

UV irradiation induces unique reactivity patterns:

Key Findings :

-

Nitro Group Rearrangement :

λ = 300 nm, CH₂Cl₂ → 2-(2-Nitrophenyl)pyridine (15%) + 2-(4-Nitrophenyl)pyridine (7%) -

Ring Contraction :

λ = 254 nm, O₂ atmosphere → 1-Nitroindolizine (12%) via-sigmatropic shift

Quantum Yield : Φ = 0.18 ± 0.02 at 300 nm

Comparative Reactivity Analysis

| Derivative | Reduction E₁/₂ (V vs SCE) | Substitution krel | Cycloaddition ΔH‡ (kcal/mol) |

|---|---|---|---|

| This compound | -1.15 | 1.00 | 18.7 |

| 2-(4-Nitrophenyl)pyridine | -1.23 | 0.68 | 20.1 |

| 2-(2-Nitrophenyl)pyridine | -1.08 | 0.42 | 22.5 |

Data from demonstrate the meta-nitro derivative's superior reactivity in both reduction and substitution processes compared to ortho/para isomers.

This systematic analysis establishes this compound as a versatile synthon for pharmaceutical intermediates and functional materials. The compound's predictable reactivity patterns enable rational design of complex heterocyclic systems through targeted transformations.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(3-Nitrophenyl)pyridine has been investigated for its potential as a pharmacological agent. Its derivatives have shown various biological activities, including:

- Antihypertensive Effects : Compounds such as nitrendipine, derived from this compound, have demonstrated significant coronary vasodilation and antihypertensive properties. Studies indicate that asymmetrically substituted derivatives exhibit superior efficacy compared to their symmetrically substituted counterparts .

- Antitumor Activity : Research indicates that certain pyridine derivatives can inhibit cell growth in various cancer cell lines by regulating genes associated with the cell cycle. This suggests their potential as anticancer agents .

- Antibacterial Properties : The compound has shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in developing new compounds with desired biological activities.

Common Reactions Include :

- Oxidation : The nitro group can be reduced to form an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : The nitro group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Case Study 1: Nitrendipine Development

Nitrendipine is a notable derivative of this compound developed for antihypertensive therapy. Its unique structure allows it to effectively lower blood pressure through vasodilation mechanisms, making it a significant compound in cardiovascular medicine.

Case Study 2: Antiproliferative Activity Assessment

A study assessing the antiproliferative effects of various pyridine derivatives against breast and prostate cancer cell lines revealed that specific substituents significantly enhanced efficacy at inhibiting cell growth at low concentrations (as low as 10 µM). This underscores the importance of structural modifications in optimizing biological activity .

Summary Table of Biological Activities

| Biological Activity | Compound | Mechanism/Effect |

|---|---|---|

| Antihypertensive | Nitrendipine | Coronary vasodilation |

| Antitumor | Various pyridine derivatives | Cell cycle regulation |

| Antibacterial | Pyridine derivatives | Inhibition of bacterial growth |

Mécanisme D'action

The mechanism of action of 2-(3-Nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .

Comparaison Avec Des Composés Similaires

3-Nitropyridine: Similar in structure but lacks the phenyl group.

2-(4-Nitrophenyl)pyridine: Similar but with the nitro group at the 4-position of the phenyl ring.

2-(2-Nitrophenyl)pyridine: Similar but with the nitro group at the 2-position of the phenyl ring.

Uniqueness: 2-(3-Nitrophenyl)pyridine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of the nitro group at the 3-position allows for specific interactions and reactions that are not possible with other isomers.

Activité Biologique

2-(3-Nitrophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₂O₂

- Molecular Weight : 200.19 g/mol

- Structural Features : The compound features a pyridine ring substituted at the 2-position with a nitrophenyl group, which is crucial for its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including multidrug-resistant bacteria. The minimal inhibitory concentrations (MICs) for some derivatives have been reported as low as against Staphylococcus aureus .

- Antidepressant Effects : Research indicates that certain derivatives may exhibit antidepressant-like effects in preclinical models, potentially through modulation of neurotransmitter systems .

- Anticancer Properties : Initial studies suggest that this compound and its analogs may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated .

Synthesis of this compound

The synthesis of this compound involves several methods, including:

- Nitration of Pyridine Derivatives : The introduction of the nitro group can be achieved through electrophilic aromatic substitution.

- Coupling Reactions : This method involves coupling pyridine derivatives with nitrophenyl groups under controlled conditions to enhance yield and purity.

Case Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various this compound derivatives against common pathogens. The results demonstrated that modifications at the pyridine ring significantly influenced antibacterial activity.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | <0.03125 | E. faecalis |

| Ethyl this compound-3-carboxylate | 0.125 | Klebsiella pneumoniae |

| Methyl 2-(4-nitrophenyl)pyridine-3-carboxylate | 0.250 | Acinetobacter baumannii |

Case Study 2: Antidepressant Activity

In a behavioral study using rodent models, administration of selected derivatives resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compounds appeared to act on serotonin receptors, suggesting a potential mechanism for their antidepressant effects .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEKHNZMCAMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332675 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-79-6 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.